molecular formula C5H16Cl2N2S2 B122095 Bis(2-aminoethylthio)methane dihydrochloride CAS No. 22965-82-8

Bis(2-aminoethylthio)methane dihydrochloride

Cat. No.: B122095
CAS No.: 22965-82-8
M. Wt: 239.2 g/mol
InChI Key: NPYCHXLTKFJAJL-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Bis(2-aminoethylthio)methane dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or sulfoxides.

    Reduction: It can be reduced to form thiols or other reduced sulfur compounds.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions include disulfides, sulfoxides, thiols, and substituted aminoethylthio derivatives.

Scientific Research Applications

Bis(2-aminoethylthio)methane dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its ability to undergo a wide range of chemical reactions and its diverse applications in scientific research. Its dual amino and thio functional groups make it a versatile reagent in both organic synthesis and biochemical studies .

Properties

CAS No.

22965-82-8

Molecular Formula

C5H16Cl2N2S2

Molecular Weight

239.2 g/mol

IUPAC Name

2-(2-aminoethylsulfanylmethylsulfanyl)ethanamine;dihydrochloride

InChI

InChI=1S/C5H14N2S2.2ClH/c6-1-3-8-5-9-4-2-7;;/h1-7H2;2*1H

InChI Key

NPYCHXLTKFJAJL-UHFFFAOYSA-N

SMILES

C(CSCSCC[NH3+])[NH3+].[Cl-].[Cl-]

Canonical SMILES

C(CSCSCCN)N.Cl.Cl

Synonyms

2,2’-[Methylenebis(thio)]bisethanamine Dihydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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